N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide
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Overview
Description
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide is a complex organic compound with a unique structure that combines long hydrocarbon chains with a silane group. This compound is known for its applications in surface modification and as a coupling agent in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide typically involves the reaction of dioctadecylamine with a silane coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential in surface modification applications.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts to promote the formation of siloxane bonds.
Major Products Formed
The primary products formed from these reactions include silanol and siloxane derivatives, which are crucial for the compound’s application in surface modification and coupling processes .
Scientific Research Applications
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their performance and durability
Mechanism of Action
The mechanism of action of N1,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide involves the interaction of its silane group with various substrates. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These bonds are crucial for the compound’s ability to modify surfaces and enhance adhesion between different materials .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~4~-Dioctadecyl-N~1~-(3-(trichlorosilyl)propyl)succinamide: Similar structure but with a trichlorosilyl group instead of a triethoxysilyl group.
N~1~,N~4~-Dioctadecyl-N~1~-(3-(trimethoxysilyl)propyl)succinamide: Contains a trimethoxysilyl group instead of a triethoxysilyl group.
Uniqueness
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide is unique due to its combination of long hydrocarbon chains and a triethoxysilyl group. This structure provides it with excellent surface modification properties and makes it highly effective as a coupling agent in various applications .
Properties
CAS No. |
105442-22-6 |
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Molecular Formula |
C49H100N2O5Si |
Molecular Weight |
825.4 g/mol |
IUPAC Name |
N',N'-dioctadecyl-N-(3-triethoxysilylpropyl)butanediamide |
InChI |
InChI=1S/C49H100N2O5Si/c1-6-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-51(46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-7-2)49(53)43-42-48(52)50-44-41-47-57(54-8-3,55-9-4)56-10-5/h6-47H2,1-5H3,(H,50,52) |
InChI Key |
PXNRBYSTELXKHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCC(=O)NCCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
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